molecular formula C16H16O4 B6401345 4-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261992-80-6

4-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6401345
CAS RN: 1261992-80-6
M. Wt: 272.29 g/mol
InChI Key: MPCRFZOHYRHKAG-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid (also known as MMMPA) is a monobenzoic acid with a molecular weight of 240.29 g/mol. It is a white crystalline solid, soluble in water and alcohol, and insoluble in ether. MMMPA is a widely used organic compound in the chemical industry and has been the subject of numerous scientific studies.

Scientific Research Applications

MMMPA has been studied for a variety of scientific applications, including its ability to act as a solvent, its use as a fuel additive, and its ability to act as an insect repellent. In addition, MMMPA has been studied for its potential use as a corrosion inhibitor, as a lubricant additive, and as a flame retardant. It has also been studied for its potential use as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

The mechanism of action of MMMPA is not yet fully understood. However, it is believed to act as an antioxidant, reducing the formation of reactive oxygen species (ROS). It has also been suggested that MMMPA may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation. Additionally, MMMPA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
Biochemical and Physiological Effects
MMMPA has been studied for its biochemical and physiological effects. In vitro studies have shown that MMMPA has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In vivo studies have demonstrated that MMMPA has antioxidant and anti-inflammatory effects, and may also have anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of MMMPA in laboratory experiments has several advantages. It is relatively inexpensive, and is easily synthesized from commercially available compounds. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it can be toxic in high concentrations, and can cause irritation to the skin and eyes.

Future Directions

There are a number of potential future directions for research on MMMPA. These include further studies on its anti-inflammatory and anti-cancer effects, as well as its potential use as a corrosion inhibitor and flame retardant. Additionally, further research could be conducted on its use as a fuel additive, insect repellent, and lubricant additive. Finally, studies could be conducted to determine the optimal dosage and safety of MMMPA for use in humans.

Synthesis Methods

MMMPA can be synthesized through a variety of methods, including the reaction of 2-methoxy-5-methylphenol with acetic anhydride in the presence of pyridine or a similar base. This reaction yields a product with a yield of around 70%, which can be purified by recrystallization. Other methods for synthesizing MMMPA include the reaction of 2-methoxy-5-methylphenol with 4-chlorobenzoic acid and the reaction of 2-methoxy-5-methylphenol with 4-methylbenzoic acid.

properties

IUPAC Name

2-methoxy-4-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-4-7-14(19-2)13(8-10)11-5-6-12(16(17)18)15(9-11)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCRFZOHYRHKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689952
Record name 2',3-Dimethoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261992-80-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′,3-dimethoxy-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261992-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3-Dimethoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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